2-Chlorothieno[2,3-b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClS2 |
|---|---|
Molecular Weight |
174.7 g/mol |
IUPAC Name |
5-chlorothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3ClS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H |
InChI Key |
GQQPCJVBTUNUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=C(S2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chlorothieno 2,3 B Thiophene and Its Derivatives
Strategies for Thieno[2,3-b]thiophene (B1266192) Core Construction
The construction of the thieno[2,3-b]thiophene scaffold is a critical first step and can be achieved through several elegant synthetic routes. These methods often involve the strategic formation of the two fused thiophene (B33073) rings from various acyclic or heterocyclic precursors.
Cyclization Approaches for Fused Thiophene Rings
Cyclization reactions are a cornerstone in the synthesis of thieno[2,3-b]thiophenes, typically involving the formation of one or both thiophene rings from appropriately substituted precursors. A common and effective strategy involves the use of substituted thiophenes as starting materials, upon which the second thiophene ring is constructed.
One notable approach is the Fiesselmann thiophene synthesis, which has been adapted for the construction of thieno[3,2-b]thiophene (B52689) derivatives and can be conceptually applied to the [2,3-b] isomer. This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. nih.govwikipedia.org A variation of this approach utilizes 3-chlorothiophene-2-carboxylates which react with methyl thioglycolate in the presence of a base to form the fused ring system.
Another powerful cyclization method is the Gewald reaction, a multi-component reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. organic-chemistry.org This reaction has been utilized in the preparation of precursors for thieno[2,3-b]thiophene derivatives. umich.edutandfonline.com For instance, the reaction can be employed to create polyfunctional thiophenes which can then undergo further cyclization to form the thieno[2,3-b]thiophene core. researchgate.net
| Cyclization Approach | Starting Materials | Key Reagents | Product Type | Reference |
| Fiesselmann Synthesis | Aryl-substituted acrylonitriles | Thioglycolic acid derivatives, Base | 3-Hydroxythieno[3,2-b]thiophene-2-carboxylates | |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur | Base (e.g., diethylamine) | 2-Aminothiophene derivatives | organic-chemistry.orgumich.edutandfonline.com |
| Intramolecular Cyclization | Polyfunctional thiophenes | Various | Substituted thieno[2,3-b]thiophenes | researchgate.net |
Sulfur Insertion Methods in Thienothiophene Synthesis
The direct insertion of sulfur is a key step in many synthetic routes to thiophenes and their fused-ring counterparts. In the context of thieno[2,3-b]thiophene synthesis, elemental sulfur is a common and economical source of the sulfur atom for the newly formed thiophene ring.
The Gewald synthesis, as mentioned earlier, is a prime example of a sulfur insertion method where elemental sulfur is reacted with a ketone and an activated nitrile in the presence of a base to construct a 2-aminothiophene ring. organic-chemistry.org This can be a key step in a multi-step synthesis of the thieno[2,3-b]thiophene core.
Another approach involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, a method known as the Paal-Knorr thiophene synthesis. While traditionally used for single thiophene rings, this methodology can be conceptually extended to the synthesis of fused systems where a suitably substituted precursor containing a 1,4-dicarbonyl moiety can be cyclized with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the second thiophene ring.
| Sulfur Insertion Method | Precursor Type | Sulfur Source | Key Features | Reference |
| Gewald Reaction | α-Methylene carbonyl, α-Cyanoester | Elemental Sulfur | Multi-component, forms 2-aminothiophenes | organic-chemistry.org |
| Paal-Knorr Type Synthesis | 1,4-Dicarbonyl derivative | Phosphorus pentasulfide, Lawesson's reagent | Cyclization via sulfurization |
One-Pot Procedures for Thienothiophene Formation
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of thieno[2,3-b]thiophene derivatives.
One such method involves a three-component reaction of chloroacetyl chloride with triethyl phosphite (B83602) in the presence of sodium 2,2-dicyanoethene-1,1-bis(thiolate) to produce functionalized thieno[2,3-b]thiophenes bearing phosphonate (B1237965) groups. rsc.org This approach combines multiple reaction steps into a single, efficient process.
The Gewald reaction itself is often performed as a one-pot synthesis, combining the starting materials with elemental sulfur and a base to directly yield substituted 2-aminothiophenes, which are valuable precursors for more complex thieno[2,3-b]thiophene structures. umich.edutandfonline.com
| One-Pot Procedure | Reactants | Key Features | Product | Reference |
| Three-Component Reaction | Chloroacetyl chloride, Triethyl phosphite, Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Sequential addition, formation of phosphonate derivatives | Functionalized thieno[2,3-b]thiophene | rsc.org |
| Gewald Reaction | Ketone, Activated nitrile, Elemental sulfur | Base-catalyzed condensation and cyclization | 2-Aminothiophene precursor | umich.edutandfonline.com |
Targeted Chlorination Approaches for 2-Chlorothieno[2,3-b]thiophene
Once the thieno[2,3-b]thiophene core is synthesized, the next critical step is the regioselective introduction of a chlorine atom at the 2-position. The electron-rich nature of the thieno[2,3-b]thiophene ring system makes it susceptible to electrophilic substitution reactions.
Direct Chlorination Techniques from Thieno[2,3-b]thiophene Precursors
Direct chlorination of the thieno[2,3-b]thiophene core can be achieved using various chlorinating agents. The regioselectivity of the chlorination is influenced by the electronic properties of the heterocyclic system and the reaction conditions. The α-positions (2 and 5) of the thieno[2,3-b]thiophene ring are generally the most reactive towards electrophiles.
Common chlorinating agents that can be employed for this purpose include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). tcichemicals.comchem-soc.siorganic-chemistry.org While direct chlorination of the parent thieno[2,3-b]thiophene is not extensively detailed in the provided search results, the successful bromination of 2-methylbenzo[b]thiophene (B72938) at the 3-position using N-bromosuccinimide (NBS) suggests that similar halogenation at the activated positions of thieno[2,3-b]thiophene is a feasible and standard synthetic transformation. tcichemicals.com
| Chlorinating Agent | Typical Solvent | General Conditions | Expected Product | Reference |
| N-Chlorosuccinimide (NCS) | Dichloromethane, Acetonitrile | Room temperature or gentle heating | This compound | tcichemicals.comed.ac.uk |
| Sulfuryl Chloride (SO2Cl2) | Dichloromethane, Carbon tetrachloride | Room temperature or cooling | This compound | chem-soc.siorganic-chemistry.org |
Application of Vilsmeier-Haack Reagent in Chlorination and Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), can also effect chlorination under certain conditions, often leading to the formation of a chloro-aldehyde derivative. ijpcbs.com
For instance, the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene at moderate temperatures yields the 2-formyl derivative, but under more drastic conditions, it leads to the formation of 3-chloro-2-formylbenzo[b]thiophene. rsc.org This indicates that with careful control of reaction parameters, the Vilsmeier-Haack reagent can be used for the simultaneous introduction of both a chlorine atom and a formyl group onto the thieno[2,3-b]thiophene scaffold. This is particularly useful for creating multifunctionalized building blocks for further synthetic elaboration. The reaction of 3-acetyl-2-aminothiophenes with the Vilsmeier-Haack reagent has also been shown to produce 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives, demonstrating the reagent's utility in both chlorination and cyclization reactions. researchgate.net
| Substrate | Vilsmeier-Haack Conditions | Product | Key Transformation | Reference |
| 3-Methoxybenzo[b]thiophene | POCl3, DMF, drastic conditions | 3-Chloro-2-formylbenzo[b]thiophene | Formylation and Chlorination | rsc.org |
| 3-Acetyl-2-aminothiophenes | POCl3, DMF | 4-Chlorothieno[2,3-b]pyridines | Chlorination and Cyclization | researchgate.net |
| Electron-rich arenes | POCl3, DMF | Aryl aldehyde | Formylation | organic-chemistry.org |
Regioselective Functionalization Strategies of this compound
The targeted functionalization of the this compound scaffold is critical for the development of novel materials and complex molecules. The inherent asymmetry and electronic properties of the thieno[2,3-b]thiophene bicyclic system, combined with the presence of a chloro-substituent, allow for various regioselective strategies to be employed. These methods aim to introduce new functional groups at specific positions, enabling the synthesis of a diverse range of derivatives.
Lithium-Halogen Exchange Reactions for Subsequent Derivatization
Lithium-halogen exchange is a powerful and widely utilized organometallic reaction for converting organic halides into organolithium compounds, which can then be treated with various electrophiles to introduce a wide array of functional groups. wikipedia.org This method is particularly effective for preparing aryl- and vinyllithium (B1195746) reagents. wikipedia.org The reaction involves treating an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org
The exchange is a kinetically controlled process, and its rate is significantly influenced by the stability of the carbanion intermediates (sp > sp2 > sp3) and the nature of the halogen. wikipedia.orgharvard.edu The generally observed trend for the rate of exchange is I > Br > Cl. wikipedia.org While organochlorides are typically less reactive than bromides and iodides, the reaction can still be a viable strategy for the functionalization of this compound, especially when driven by the formation of a more stable lithiated species. wikipedia.orgharvard.edu
Two primary mechanisms have been proposed for this transformation: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a single-electron transfer (SET) pathway that proceeds through radical intermediates. wikipedia.orgprinceton.edu The choice of organolithium reagent, solvent, and temperature can influence the operative mechanism and the reaction's efficiency. For substrates with potentially acidic protons, modified protocols using a combination of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) followed by an alkyllithium reagent can prevent undesired deprotonation and facilitate selective halogen-metal exchange under non-cryogenic conditions. nih.gov
Table 1: Key Aspects of Lithium-Halogen Exchange for Aryl Chlorides
| Feature | Description | Relevant Factors |
| Reagents | Typically n-butyllithium or tert-butyllithium. wikipedia.org | Reagent choice can affect selectivity and reaction rate. |
| Reactivity Trend | The rate of exchange follows the trend I > Br > Cl. wikipedia.org | Overcoming the lower reactivity of chlorides may require specific conditions. |
| Mechanism | Can proceed via a nucleophilic "ate-complex" or a single-electron transfer (SET) pathway. wikipedia.orgprinceton.edu | Solvent, temperature, and reagent influence the mechanism. |
| Control | The reaction is kinetically controlled. wikipedia.orgharvard.edu | The position of equilibrium depends on the relative stability of the carbanion intermediates. harvard.edu |
| Applications | Forms a lithiated intermediate that can react with various electrophiles for further derivatization. | Useful for creating C-C, C-N, C-O, and C-S bonds. |
Controlled Functionalization of the Bicyclic System
Achieving controlled, regioselective functionalization of the thieno[2,3-b]thiophene bicyclic system is essential for tailoring its electronic and physical properties. Beyond lithium-halogen exchange, other methodologies can be employed to introduce substituents at desired positions. The inherent reactivity of the thiophene rings and the directing effects of existing substituents, such as the chloro group at the 2-position, are key factors in these strategies.
For instance, palladium-catalyzed cross-coupling reactions represent a versatile approach. Methodologies like the decarboxylative Heck coupling of substituted 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes have proven effective for building functionalized benzothiophene (B83047) systems. nih.gov Such strategies could potentially be adapted for this compound, allowing for the introduction of vinyl groups. The Fiesselmann thiophene synthesis is another powerful tool, which has been used to obtain 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes starting from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. nih.gov This approach, involving the acylation of arenes followed by cyclization, highlights a pathway for constructing complex fused systems with precise substituent placement. nih.gov
The electronic nature of the thieno[2,3-b]thiophene core, which is generally electron-rich, makes it susceptible to electrophilic substitution reactions. nih.gov However, controlling the site of substitution can be challenging. The presence of the deactivating chloro group at the 2-position would be expected to direct incoming electrophiles to other positions on the bicyclic ring, offering a route to regioselective derivatization.
Synthesis of Key Intermediates for this compound Derivatives
The synthesis of complex this compound derivatives often relies on the preparation and subsequent elaboration of key, highly functionalized intermediates. These building blocks provide a versatile platform from which a variety of target structures can be accessed.
Preparation of Chlorothieno[2,3-b]thiophene-2-carbonyl Chloride
Thiophene-2-carbonyl chlorides are valuable intermediates for the synthesis of pharmaceuticals and agrochemicals. google.compatsnap.com The preparation of the specific intermediate, Chlorothieno[2,3-b]thiophene-2-carbonyl chloride, would likely follow established methods for converting carboxylic acids to acid chlorides or for the direct carbonylation of thiophene rings.
A common route involves the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.com Therefore, the synthesis would first require the preparation of Chlorothieno[2,3-b]thiophene-2-carboxylic acid. Alternatively, direct halocarbonylation methods have been developed. The reaction of thiophene with phosgene (B1210022) in the presence of a Lewis acid catalyst like aluminum chloride can yield thiophene-2-carbonyl chloride, although reaction temperature is critical to minimize the formation of ketone byproducts. google.com More recent methods have utilized oxalyl chloride at high temperatures to directly convert thiophenes into their corresponding acid chlorides. google.compatsnap.com This direct approach could offer an efficient pathway to the target intermediate from this compound.
Table 2: Comparison of Synthetic Methods for Thiophene-2-carbonyl Chlorides
| Method | Reagents | Conditions | Advantages | Disadvantages |
| From Carboxylic Acid | Thionyl Chloride or Oxalyl Chloride | Typically mild conditions | High yield, common laboratory procedure. | Requires prior synthesis of the carboxylic acid. google.com |
| Direct Carbonylation (Phosgene) | Phosgene, AlCl₃ | Low temperatures (-15 to -25 °C) required. google.com | Uses thiophene directly. | Phosgene is highly toxic; byproduct formation at higher temperatures. google.com |
| Direct Carbonylation (Oxalyl Chloride) | Oxalyl Chloride | High temperatures (e.g., 180-200 °C). google.compatsnap.com | Avoids highly toxic phosgene. | Requires high temperatures and pressures. google.com |
Utilization of 2-Aminothiophene-3-carboxylate in Fused System Synthesis
2-Aminothiophenes are a significant class of heterocyclic compounds that serve as versatile precursors for the synthesis of a wide range of biologically active molecules and fused ring systems. ijpbs.com Specifically, esters of 2-aminothiophene-3-carboxylic acid are key starting materials for building thieno[2,3-d]pyrimidine (B153573) structures and other complex heterocycles. researchgate.net
The most common method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base. ijpbs.comresearchgate.net
Once prepared, 2-aminothiophene-3-carboxylate derivatives can be used to construct the thieno[2,3-b]thiophene core. This often involves multi-step sequences where the amino and carboxylate groups are elaborated and cyclized to form the second thiophene ring. For example, the amino group can be modified and made to react with a suitable reagent to build out the second ring. These intermediates are crucial in constructing fused systems, as demonstrated by their use in synthesizing thieno[2,3-d]pyrimidin-4-ones through microwave-assisted reactions. researchgate.net This approach provides a strategic pathway to assemble the core bicyclic structure, which can then be subjected to further functionalization, such as chlorination, to yield the desired this compound derivatives.
Reactivity and Advanced Derivatization Studies of 2 Chlorothieno 2,3 B Thiophene
Nucleophilic Aromatic Substitution Pathways of the Chlorine Atom
The chlorine atom at the 2-position of the thieno[2,3-b]thiophene (B1266192) core is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the fused thiophene (B33073) rings, which can stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. While specific studies on 2-chlorothieno[2,3-b]thiophene are limited, the reactivity can be inferred from the behavior of other activated halo-thiophenes and related heterocyclic systems.
Common nucleophiles for such transformations include amines, alkoxides, and thiolates. For instance, the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) yields 2-methoxy-5-nitrothiazole, demonstrating the feasibility of displacing a chlorine atom with an alkoxide in a related five-membered heterocyclic system longdom.org. Similarly, reactions of halopyridines with amines are common synthetic routes to aminopyridines researchgate.net. It is anticipated that this compound would react with various nucleophiles under appropriate conditions, such as heating in the presence of a base, to yield the corresponding 2-substituted thieno[2,3-b]thiophenes.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound (Hypothetical Examples)
| Nucleophile | Reagents and Conditions | Expected Product |
| Piperidine | Heat, K2CO3, DMF | 2-(Piperidin-1-yl)thieno[2,3-b]thiophene |
| Sodium Methoxide | NaH, Methanol, Heat | 2-Methoxythieno[2,3-b]thiophene |
| Sodium Thiophenolate | NaH, Thiophenol, DMF | 2-(Phenylthio)thieno[2,3-b]thiophene |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
Suzuki Coupling Reactions in Thienothiophene Derivatization
The Suzuki coupling reaction, which involves the coupling of an organoboron reagent with a halide, is a widely used method for the synthesis of biaryl compounds. While specific examples utilizing this compound are not extensively documented, the successful coupling of other chloropyridines and bromothiophenes with phenylboronic acids suggests its feasibility. For instance, the Suzuki coupling of 2-bromothiophene (B119243) with phenylboronic acid has been reported to proceed efficiently in the presence of a palladium catalyst and a base researchgate.net.
Table 2: Representative Suzuki Coupling Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic Acid | Pd(OAc)2/ligand | K2CO3 | Water | High | researchgate.net |
| 2-Chloropyridine | Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Good | nih.gov |
It is expected that this compound would undergo Suzuki coupling with various aryl and heteroaryl boronic acids to produce a range of 2-arylthieno[2,3-b]thiophene derivatives, which are of interest for their potential applications in organic electronics.
Sonogashira Coupling Reactions for Alkynyl Functionalization
The Sonogashira coupling reaction provides a direct method for the introduction of alkynyl groups onto aromatic rings through the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst ossila.comnih.gov. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. The coupling of 2-iodothiophenol (B3069315) with phenylacetylene, a related system, proceeds to form the corresponding benzothiophene (B83047) derivative, highlighting the utility of this reaction for sulfur-containing heterocycles scispace.comresearchgate.net.
Table 3: Example of Sonogashira Coupling with a Halogenated Thiophene Derivative
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| 2-Iodothiophene | Phenylacetylene | Pd(II) complex/CuI | Di-isopropylamine | Water | 2-(Phenylethynyl)thiophene | 81 | d-nb.info |
The alkynylated thieno[2,3-b]thiophenes synthesized via Sonogashira coupling are important precursors for more complex conjugated systems and materials.
Stille Coupling Polymerization for Conjugated Material Synthesis
The Stille coupling reaction, which pairs an organotin compound with an organic halide, is a cornerstone of conjugated polymer synthesis due to its tolerance of a wide variety of functional groups wiley-vch.de. In the context of thieno[2,3-b]thiophene, this reaction is instrumental in creating polymers with desirable electronic properties. Typically, a distannylated thieno[2,3-b]thiophene monomer would be polymerized with a dihaloaromatic co-monomer. For example, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) is a known monomer for Stille polymerization ossila.com.
The polymerization of a stannylated thieno[2,3-b]thiophene derivative with a suitable di-halogenated comonomer would lead to the formation of a high molecular weight conjugated polymer. These polymers are of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Electrophilic Aromatic Substitution Reactivity of the Thienothiophene Core
The thieno[2,3-b]thiophene ring system is electron-rich and readily undergoes electrophilic aromatic substitution. Theoretical studies, using density functional theory (DFT), have shown that the α-positions (C2 and C5) are the most preferred sites for electrophilic attack, both kinetically and thermodynamically, when compared to the β-positions (C3 and C4) researchgate.net.
Common electrophilic substitution reactions include halogenation and nitration. For instance, the bromination of thiophene with N-bromosuccinimide (NBS) is a well-established method to introduce a bromine atom onto the thiophene ring researchgate.net. Given that the 2-position of the starting material is already substituted with a chlorine atom, electrophilic attack would be directed to the other available positions on the bicyclic system. The directing effect of the existing chloro substituent and the inherent reactivity of the thieno[2,3-b]thiophene core would determine the regioselectivity of the substitution.
Nitration of thiophenes is typically carried out with milder nitrating agents than the standard nitric acid/sulfuric acid mixture to avoid degradation of the sensitive ring system stackexchange.comchemicalbook.com. Reagents such as nitric acid in acetic anhydride (B1165640) are often employed orgsyn.org. It is expected that nitration of this compound would proceed at one of the activated positions of the thiophene rings.
Oxidative Homocoupling Reactions for Dimerization
Oxidative homocoupling reactions provide a route to symmetrical biaryl compounds. While direct oxidative homocoupling of this compound has not been explicitly detailed, related methodologies suggest its feasibility. One common approach involves the lithiation of the halo-aromatic compound followed by treatment with a copper(II) salt, such as copper(II) chloride, to induce coupling rsc.org.
For this compound, this would involve initial halogen-metal exchange or deprotonation at a vacant position, followed by copper-mediated dimerization to afford the corresponding bi(thieno[2,3-b]thiophene) derivative. These dimeric structures are of interest for their extended π-conjugation, which can lead to enhanced electronic and optical properties.
Reactivity Towards Active Methylene (B1212753) Compounds
As of the current body of scientific literature, there are no specific research findings detailing the reactivity of this compound with active methylene compounds.
Theoretical and Computational Investigations of 2 Chlorothieno 2,3 B Thiophene
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the electronic level. For 2-Chlorothieno[2,3-b]thiophene, these methods can predict its geometry, orbital energies, and charge distribution, offering a detailed understanding of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For derivatives of thieno[2,3-b]thiophene (B1266192), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to predict their structural and electronic characteristics.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the chemical reactivity and kinetic stability of the molecule.
For thieno[2,3-b]thiophene derivatives, both the HOMO and LUMO are typically π-orbitals distributed across the fused-ring system. Computational studies on analogous compounds show that the HOMO is generally delocalized over the entire conjugated backbone, while the LUMO's distribution can be similarly widespread. The substitution with a chlorine atom is expected to lower the energies of both the HOMO and LUMO due to its electron-withdrawing inductive effect. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a factor in designing materials with specific electronic properties, such as those used in organic semiconductors.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: The values in the table are estimates based on typical DFT calculation results for similar chlorinated thiophene-based compounds and are presented for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface is expected to show negative potential (typically colored red or yellow) around the electronegative sulfur and chlorine atoms, indicating regions that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, highlighting sites prone to nucleophilic attack. The MEP map can thus provide a clear visual representation of the molecule's reactive sites and intermolecular interaction patterns.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs.
In this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the fused thiophene (B33073) rings, contributing to the molecule's aromatic character and stability. The analysis can quantify the stabilization energies associated with these delocalizations. Furthermore, it can shed light on the nature of the C-Cl and C-S bonds, detailing their polarity and hybrid orbital contributions. The interactions involving the lone pairs on the sulfur and chlorine atoms with the antibonding orbitals of the ring system are also points of interest that NBO analysis can elucidate.
Predictions of Structural and Electronic Properties
Computational models not only provide insight into the electronic landscape of a molecule but also allow for the precise prediction of its three-dimensional structure.
However, we can compare the predicted bond lengths and dihedral angles from DFT calculations with those of the unsubstituted thieno[2,3-b]thiophene and with standard bond lengths. The thieno[2,3-b]thiophene core is expected to be nearly planar, with dihedral angles close to 0 or 180 degrees. The introduction of the chlorine atom is predicted to cause minor deviations from this planarity. The calculated bond lengths for the C-S, C=C, and C-C bonds within the rings are expected to be in good agreement with those observed in other thiophene-based systems. The C-Cl bond length will be a key parameter to compare with typical values for chloro-aromatic compounds.
| Bond | Predicted Length (Å) | Standard Length (Å) |
|---|---|---|
| C-Cl | 1.73 - 1.75 | ~1.74 |
| C-S | 1.70 - 1.77 | ~1.76 (in thiophene) |
| C=C | 1.37 - 1.39 | ~1.37 (in thiophene) |
| C-C (inter-ring) | 1.43 - 1.45 | ~1.44 |
Molecular Planarity and Conjugation Pathway Analysis
The planarity of the thieno[2,3-b]thiophene core is a critical determinant of its electronic properties, facilitating π-electron delocalization across the fused ring system. Computational studies on related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have shown that the core structure is essentially planar. mdpi.com For instance, density functional theory (DFT) calculations on BTT derivatives revealed dihedral angles approaching 180°, indicating a high degree of planarity. mdpi.com This structural rigidity is crucial for effective orbital overlap and charge transport in organic semiconductor applications. mdpi.com
The introduction of a chlorine atom at the 2-position of the thieno[2,3-b]thiophene is not expected to significantly distort the planarity of the fused ring system. The conjugation pathway in this compound follows the π-system of the fused thiophene rings. This extended π-conjugation is responsible for the molecule's characteristic electronic absorption and emission spectra. The electron-rich nature of the sulfur atoms in the thiophene rings contributes to the delocalized highest occupied molecular orbital (HOMO), while the lowest unoccupied molecular orbital (LUMO) is also distributed across the π-system. Theoretical investigations on similar thienothiophene derivatives have consistently shown that the HOMO and LUMO are primarily of π-character, extending over the entire conjugated framework. scielo.br
The following table summarizes key structural parameters for related thieno[2,3-b]thiophene derivatives, providing insight into the expected geometry of this compound.
| Compound | Method | Key Findings |
| Benzo[b]thieno[2,3-d]thiophene Derivatives | DFT | Dihedral angles close to 180°, indicating a planar molecular structure. mdpi.com |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | DFT | Rigid and flat molecular structure with extended π-conjugation. mdpi.com |
Influence of External Electric Fields on Electronic Structure and Spectra
The application of an external electric field can lead to a redistribution of electron density within the molecule, affecting the energies of the frontier molecular orbitals (HOMO and LUMO). This, in turn, can alter the HOMO-LUMO energy gap, which is a key parameter determining the molecule's electronic and optical properties. For instance, in the case of 5-Chlorothieno[2,3-b]pyridine-2-carbonitrile, it was observed that the electric field modulates the dipole moment, polarizability, and hyperpolarizability of the molecule.
Furthermore, the absorption spectrum of the molecule is also expected to be sensitive to the external electric field. The electric field can cause a shift in the absorption maxima (a phenomenon known as the Stark effect), as well as changes in the intensity of the absorption bands. These changes are a direct consequence of the electric field's influence on the electronic transition energies and transition dipole moments. Theoretical calculations on thiophene-containing complexes have shown that modifications to the electronic environment can lead to significant shifts in the UV-vis absorption maxima. nih.gov
The table below outlines the anticipated effects of an external electric field on the electronic properties of this compound, based on studies of analogous compounds.
| Property | Expected Influence of External Electric Field |
| Dipole Moment | Significant changes in magnitude and direction. |
| Polarizability | Alteration of the molecule's ability to be polarized. |
| HOMO-LUMO Gap | Potential decrease, leading to increased reactivity. |
| UV-vis Spectrum | Shift in absorption maxima and changes in absorption intensity. |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For thieno[2,3-b]thiophene derivatives, Hirshfeld surface analysis reveals the nature and extent of various non-covalent interactions that govern the crystal packing.
In the case of this compound, several types of intermolecular interactions are expected to be significant. These include:
π-π Stacking: The planar aromatic core of the thieno[2,3-b]thiophene system allows for favorable face-to-face stacking interactions between adjacent molecules. These interactions are crucial for charge transport in organic electronic materials.
C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the π-electron clouds of neighboring aromatic rings.
C-H···Cl and C-H···S Hydrogen Bonds: The chlorine substituent and the sulfur atoms in the thiophene rings can act as weak hydrogen bond acceptors, forming interactions with hydrogen atoms from adjacent molecules.
Cl···S and S···S Interactions: Close contacts between chlorine and sulfur atoms, as well as between sulfur atoms of neighboring molecules, can also contribute to the stability of the crystal lattice.
The following table summarizes the principal intermolecular contacts identified in the crystal structures of related thiophene derivatives through Hirshfeld surface analysis, which are also anticipated to be important for this compound.
| Type of Interaction | Description | Expected Significance |
| H···H | Contacts between hydrogen atoms on adjacent molecules. | High |
| C···H/H···C | Interactions between carbon and hydrogen atoms. | High |
| S···H/H···S | Hydrogen bonding involving sulfur atoms. | Moderate |
| Cl···H/H···Cl | Hydrogen bonding involving the chlorine atom. | Moderate |
| π-π stacking | Overlap of aromatic rings. | Significant for charge transport |
| S···S | Close contacts between sulfur atoms. | Moderate |
Emerging Research Directions and Future Outlook
Novel Synthetic Strategies and Methodological Advancements for Functionalization
The advancement of synthetic organic chemistry continues to provide more efficient and selective methods for the functionalization of heterocyclic compounds, including the thieno[2,3-b]thiophene (B1266192) core. For a precursor like 2-Chlorothieno[2,3-b]thiophene, the focus is on developing strategies that are atom-economical, occur under mild conditions, and allow for precise control over regioselectivity.
One of the most significant areas of advancement is the use of palladium-catalyzed cross-coupling reactions . The chlorine atom at the 2-position makes this compound an ideal substrate for reactions such as Suzuki, Stille, and Sonogashira couplings. mdpi.com, mdpi.com These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, which is fundamental for tuning the electronic and photophysical properties of the resulting materials. mdpi.com Research is ongoing to develop more robust catalyst systems with lower catalyst loadings and broader substrate scopes to further enhance the utility of these transformations.
Another emerging frontier is direct C-H activation . While traditional cross-coupling relies on pre-functionalized starting materials, direct C-H activation allows for the coupling of simple arenes directly with the thienothiophene core. Although the presence of the chloro group complicates regioselectivity, methodologies are being developed to control the site of C-H functionalization on the thienothiophene ring, offering a more streamlined approach to complex derivatives.
Furthermore, microwave-assisted synthesis is gaining traction as a methodological advancement. nih.gov, acs.org, nih.gov This technique can dramatically reduce reaction times and improve yields for various transformations, including the synthesis of fused pyrimidine (B1678525) derivatives from amino-substituted thieno[2,3-b]thiophenes. nih.gov, acs.org, nih.gov Applying this technology to the derivatization of this compound could accelerate the discovery of new functional molecules.
| Synthetic Strategy | Description | Potential Advantage |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds (e.g., Suzuki, Stille) using the C-Cl bond as a reactive site. mdpi.com, mdpi.com | High versatility in introducing diverse functional groups to tune electronic properties. |
| Direct C-H Activation | Catalytic functionalization of C-H bonds on the thienothiophene ring. | Increased atom economy and simplification of synthetic routes. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. nih.gov, acs.org, nih.gov | Reduced reaction times, improved yields, and enhanced efficiency. |
Exploration of Underexplored Reactivity Profiles for Diverse Derivatization
Beyond established cross-coupling reactions, future research will delve into the less explored reactive capabilities of this compound. The interplay between the electron-rich heterocyclic system and the electron-withdrawing chloro-substituent creates a unique electronic profile that can be exploited for diverse chemical transformations.
A key area for exploration is nucleophilic aromatic substitution (SNAr) . The chlorine atom at the electron-deficient α-position of the thiophene (B33073) ring can act as a leaving group when reacted with potent nucleophiles. researchgate.net, nih.gov This allows for the direct introduction of nitrogen, oxygen, and sulfur-based functional groups, which is a powerful method for creating novel derivatives with applications in pharmaceuticals and materials science. researchgate.net The kinetics and substrate scope of SNAr reactions on the this compound core are a promising field for future investigation.
The electrophilic substitution patterns of chlorinated thienothiophenes also warrant further study. Computational studies on the parent thieno[2,3-b]thiophene indicate a preference for electrophilic attack at the α-carbon (2- and 5-positions). researchgate.net With the 2-position blocked by chlorine, research can focus on the regioselectivity of electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation at other available positions, guided by the directing effects of the chloro and sulfide (B99878) groups.
Finally, the potential for reductive dehalogenation and subsequent functionalization offers another synthetic route. The selective removal of the chlorine atom to generate a reactive intermediate, such as a lithiated species, would open up an entirely different set of derivatization pathways, allowing for the introduction of a new range of functional groups.
Advanced Computational Modeling for Rational Material Design
The integration of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new materials based on the thieno[2,3-b]thiophene scaffold. researchgate.net, rsc.org These theoretical studies provide deep insights into the structure-property relationships that govern the performance of these materials in various applications.
For derivatives of this compound, DFT calculations are used to predict key electronic properties. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, which is a critical parameter for organic semiconductors. mdpi.com, researchgate.net By modeling different functional groups attached to the thienothiophene core, researchers can computationally screen potential candidates and prioritize the synthesis of those with the most promising electronic characteristics for applications in organic electronics. nih.gov, rsc.org
Computational models are also employed to predict molecular geometry and intermolecular packing in the solid state. mdpi.com The planarity of the thienothiophene backbone and the potential for close π-π stacking are crucial for efficient charge transport in organic field-effect transistors (OFETs). nih.gov Theoretical calculations can help predict how different substituents will influence the crystal packing and, consequently, the charge carrier mobility of the material. rsc.org Furthermore, transition density matrix analysis and calculations of reorganization energies provide a theoretical framework for understanding charge transfer properties, which is vital for designing efficient non-fullerene acceptors for organic solar cells. nih.gov
| Computational Method | Application in Material Design | Predicted Properties |
| Density Functional Theory (DFT) | Predicting electronic structure and properties of new derivatives. researchgate.net, rsc.org | HOMO/LUMO energies, band gap, ionization potential, electron affinity. mdpi.com, researchgate.net, rsc.org |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis absorption spectra. researchgate.net | Optical properties, excitation energies. |
| NBO/Mulliken Population Analysis | Analyzing charge distribution and intramolecular interactions. researchgate.net | Reactivity sites, charge transfer characteristics. |
| Crystal Packing Prediction | Modeling intermolecular arrangement in the solid state. mdpi.com | Charge transport pathways, potential for high mobility. |
Integration into Next-Generation Functional Materials and Devices
The ultimate goal of the research surrounding this compound is to utilize its derivatives as building blocks for advanced functional materials and devices. The inherent properties of the thieno[2,3-b]thiophene core make it an attractive candidate for a range of applications, from organic electronics to medicinal chemistry.
In the field of organic electronics , thieno[2,3-b]thiophene derivatives are being extensively investigated as organic semiconductors for OFETs and organic photovoltaics (OPVs). mdpi.com, nih.gov, nih.gov The rigid, co-planar structure promotes strong intermolecular π-π interactions, facilitating efficient charge transport. nih.gov Functionalization via the 2-chloro position allows for the fine-tuning of the material's HOMO and LUMO energy levels to match the requirements of specific device architectures, leading to improved performance and stability. mdpi.com Derivatives have been successfully employed as the active layer in p-channel OFETs, demonstrating high hole mobilities and excellent on/off current ratios. mdpi.com, rsc.org
Another promising application is in the development of non-fullerene acceptors (NFAs) for OPVs. nih.gov By attaching electron-withdrawing end-groups to a thieno[2,3-b]thiophene-based donor core, researchers can design NFAs with tailored absorption spectra and energy levels, leading to highly efficient organic solar cells. nih.gov
Beyond electronics, there is growing interest in the medicinal chemistry applications of thieno[2,3-b]thiophene derivatives. Fused thienopyrimidine structures synthesized from thieno[2,3-b]thiophene precursors have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov, acs.org, nih.gov Specifically, certain derivatives have demonstrated significant activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.gov, nih.gov The ability to easily diversify the thieno[2,3-b]thiophene core starting from this compound provides a platform for generating libraries of compounds for screening against various biological targets, including enzymes like β-glucuronidase. nih.gov
| Application Area | Role of Thieno[2,3-b]thiophene Derivative | Device/Material |
| Organic Electronics | Active semiconductor layer with tunable properties. mdpi.com, nih.gov | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). mdpi.com, rsc.org |
| Organic Solar Cells | Core for non-fullerene acceptors (NFAs). nih.gov | High-efficiency organic solar cells. |
| Medicinal Chemistry | Scaffold for enzyme inhibitors. nih.gov, nih.gov | Anticancer agents (EGFR inhibitors), β-glucuronidase inhibitors. nih.gov, nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
